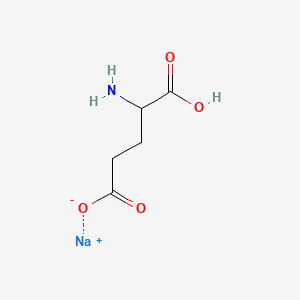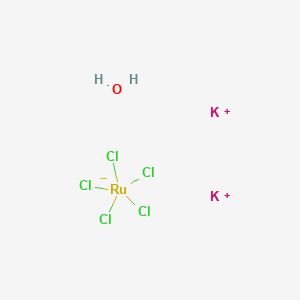
アクアペンタクロロルテニウム(III)酸カリウム(2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium aquapentachlororuthenate (K2[RuCl5(H2O)]) is a complex anionic inorganic compound composed of ruthenium, chlorine, and water. It is a coordination compound, meaning that it is formed by the interaction of two or more molecules. It is widely used in scientific research applications due to its unique properties.
科学的研究の応用
K2RuCl5(H2O) K_2RuCl_5(H_2O) K2RuCl5(H2O)
, and it has a molecular weight of 374.55 .触媒膜の電着
アクアペンタクロロルテニウム(III)酸カリウム(2:1)の主な用途の1つは、双機能触媒膜の電着です。これらの膜は通常、ナノ多孔質TiO2基板に堆積されて、PtRu触媒を作成します。 この用途は、燃料電池や電池などの高度な電気化学デバイスの開発に不可欠です .
作用機序
Target of Action
It’s known that many ruthenium compounds interact with various biological molecules, including proteins and dna .
Biochemical Pathways
Ruthenium compounds are often involved in redox reactions and can influence various biochemical processes .
Result of Action
Its use in the electrodeposition of catalyst films suggests it may play a role in facilitating chemical reactions .
生化学分析
Biochemical Properties
Dipotassium aquapentachlororuthenate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins, facilitating various biochemical processes. For instance, it has been used in the electrodeposition of bifunctional catalyst films, such as PtRu on nanoporous TiO₂ substrates . The compound’s interaction with enzymes and proteins can alter their activity, leading to changes in biochemical pathways.
Cellular Effects
Dipotassium aquapentachlororuthenate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, dipotassium aquapentachlororuthenate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or other proteins can modulate their activity, resulting in altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium aquapentachlororuthenate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is soluble in water and has a relatively stable structure, which allows it to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of dipotassium aquapentachlororuthenate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, it can lead to toxic or adverse effects, impacting overall cellular function and health .
Metabolic Pathways
Dipotassium aquapentachlororuthenate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dipotassium aquapentachlororuthenate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
Dipotassium aquapentachlororuthenate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
dipotassium;pentachlororuthenium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14404-33-2 |
Source


|
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

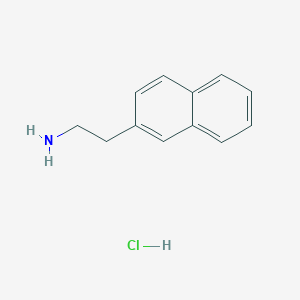

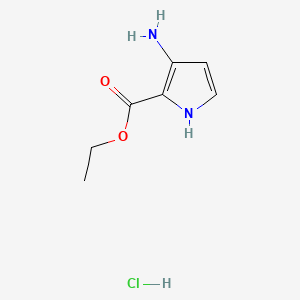

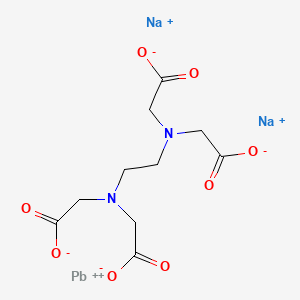
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)

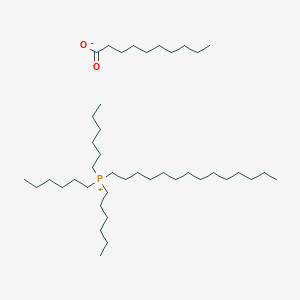


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

